N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a heterocyclic compound featuring a 1,2,3,4-tetrazole core substituted with a 4-chlorophenyl group at the 1-position and a 3,4,5-triethoxybenzamide moiety linked via a methyl group. The tetrazole ring is a bioisostere for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN5O4/c1-4-29-17-11-14(12-18(30-5-2)20(17)31-6-3)21(28)23-13-19-24-25-26-27(19)16-9-7-15(22)8-10-16/h7-12H,4-6,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVOGVXXZVFTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound features a tetrazole ring, which is known for contributing to the pharmacological properties of many medicinal agents. The presence of the 4-chlorophenyl group enhances its potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C21H24ClN5O4 with a molecular weight of 445.9 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H24ClN5O4 |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | N-{[1-(4-chlorophenyl)tetrazol-5-yl]methyl}-3,4,5-triethoxybenzamide |
| Purity | Typically 95% |
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities including antimicrobial, antiviral, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of tetrazole derivatives. For instance:
- Compound Comparison : A related compound, 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide , showed significant antimicrobial activity against various bacterial strains.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(5-methyl-1H-tetrazol-3-yl)benzenesulfonamide | Similar sulfonamide and tetrazole structure | Antimicrobial |
| 5-(4-Chlorophenyl)-1H-tetrazole | Lacks sulfonamide group | Anticancer |
These findings suggest that the incorporation of a tetrazole moiety can enhance the compound's effectiveness against microbial pathogens.
Antiviral Activity
In a study focused on sulfonamide derivatives containing tetrazole rings, certain compounds exhibited antiviral activity against the tobacco mosaic virus (TMV). For example:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
These results indicate that compounds with similar structural features may also confer antiviral properties to this compound.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example:
- Urease Inhibition : Compounds derived from similar structures demonstrated strong inhibitory activity against urease enzymes with IC50 values significantly lower than standard references.
The biological activity of this compound is likely due to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. Docking studies have provided insights into how these interactions occur at the molecular level.
Case Studies
Several case studies have reported on the synthesis and evaluation of related compounds:
- Synthesis of Sulfonamide Derivatives : A study synthesized multiple sulfonamide derivatives and evaluated their biological activities. The results indicated that modifications to the tetrazole structure could significantly enhance antibacterial and antiviral properties .
- Pharmacological Evaluation : Another investigation assessed the pharmacological profiles of various tetrazole-containing compounds and found that those with halogen substitutions exhibited increased potency against cancer cell lines .
Comparison with Similar Compounds
Structural Differences :
- Core Similarity : Both compounds share the 1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl scaffold.
- Substituent Variation : The target compound features a 3,4,5-triethoxybenzamide group, while the analog has a cyclohexylacetamide side chain.
Physicochemical Implications :
- The triethoxybenzamide group introduces polar ethoxy substituents, likely enhancing aqueous solubility compared to the lipophilic cyclohexyl group in the analog.
- Molecular weight differences: The analog (C₁₆H₂₀ClN₅O, MW 333.82) is lighter than the target compound (expected MW >400 due to the triethoxybenzamide group).
Potential Bioactivity:
- Cyclohexyl groups often improve membrane permeability but may reduce solubility. The analog’s bioactivity is unspecified, but its structural simplicity suggests easier synthetic scalability .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid and Derivatives
Core Heterocycle Comparison :
- Triazole vs.
- Substituent Effects : The trifluoromethyl group in the triazole analog enhances electronegativity and metabolic stability, whereas the tetrazole in the target compound offers stronger hydrogen-bonding capacity.
Bioactivity Data :
- The triazole analog demonstrated 68.09% growth inhibition (GP) against NCI-H522 lung cancer cells, attributed to its role as a c-Met kinase inhibitor .
- Hypothesis : The target compound’s tetrazole scaffold may exhibit similar or improved activity due to enhanced target engagement via hydrogen bonding.
Coumarin- and Benzodiazepine-Fused Tetrazole Derivatives
Structural Complexity :
Functional Comparison :
- Coumarin derivatives may target DNA or enzymes like topoisomerases, whereas the target compound’s simpler structure could favor kinase or protease inhibition.
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
